Bicyclo[3.2.1]octan-2-ol
Description
Properties
CAS No. |
1965-38-4 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1R,2R,5R)-bicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C8H14O/c9-8-4-2-6-1-3-7(8)5-6/h6-9H,1-5H2/t6-,7-,8-/m1/s1 |
InChI Key |
PVDVHTXERCKKSW-BWZBUEFSSA-N |
SMILES |
C1CC2CC1CCC2O |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1CC[C@H]2O |
Canonical SMILES |
C1CC2CC1CCC2O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.1]octan-2-ol can be synthesized through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Another method includes the use of organocatalysts to achieve enantioenriched bicyclo[3.2.1]octan-2-ones through a domino Michael-Henry reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired enantiomeric purity and functionalization of the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to the corresponding ketone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce bicyclo[3.2.1]octan-2-one back to this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields bicyclo[3.2.1]octan-2-one, while reduction can regenerate this compound.
Scientific Research Applications
Bicyclo[3.2.1]octan-2-ol is a chemical compound with a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary use lies in its capacity as a building block for synthesizing more complex molecules, especially in developing analogs of natural products. Furthermore, derivatives of this compound are studied for their potential antibacterial and antinociceptive properties, highlighting its significance in biological applications. Ongoing research explores its potential as a pharmacophore in drug discovery, underscoring its importance in medicine. Additionally, it is used in synthesizing specialty chemicals and materials with unique properties, demonstrating its versatility in various industrial applications.
Chemistry
This compound serves as a fundamental building block in synthesizing complex molecules, particularly in creating natural product analogs. One synthetic approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate. Additionally, a cross-coupling strategy has been established for constructing highly functionalized bicyclo[3.2.1]octanes from a scandium-catalyzed Diels-Alder reaction .
Biology
Derivatives of this compound are studied for their potential biological activities, including antibacterial and antinociceptive properties. The mechanism of action involves interaction with specific molecular targets and pathways, where derivatives may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific functional groups present on the bicyclo[3.2.1]octane framework.
Medicine
Research is ongoing to explore the potential of this compound as a pharmacophore in drug discovery.
Industry
This compound is utilized in the synthesis of specialty chemicals and materials with unique properties. Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity, with specific methods varying based on desired enantiomeric purity and functionalization of the final product.
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific functional groups present on the bicyclo[3.2.1]octane framework .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stability Comparisons
The table below summarizes key differences between bicyclo[3.2.1]octan-2-ol and analogous bicyclic alcohols:
Key Observations :
- Ring Strain : Smaller bicyclo[2.2.1]heptan-2-ol exhibits greater strain, leading to facile ring expansions, whereas this compound’s larger framework enhances stability in superacids .
- Carbocation Stability : this compound-derived carbocations (e.g., 14–16 ) show superior stability in <sup>19</sup>F NMR studies compared to bicyclo[2.2.2]octane analogs, attributed to reduced angle strain .
Reactivity and Functionalization
- This compound :
- Bicyclo[2.2.2]octan-2-ol :
- Bicyclo[2.2.1]heptan-2-ol :
Data Tables
Table 1: Stability of Carbocations in Superacidic Media
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
